2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI)
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Overview
Description
2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Mechanism Of Action
The mechanism of action of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the imine group.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI). However, studies have shown that it has low toxicity and is relatively stable under normal laboratory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is its ease of synthesis and purification. Additionally, it has been shown to be a versatile reagent in various organic reactions. However, its limited solubility in water can be a limitation for certain experiments.
Future Directions
There are several future directions for the research on 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI). One area of interest is its potential applications in the synthesis of novel compounds with pharmaceutical properties. Additionally, further studies on its mechanism of action and its potential applications in other fields such as materials science and catalysis are also warranted.
In conclusion, 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is a chemical compound with significant potential in various scientific research fields. Its ease of synthesis and versatile reactivity make it a valuable tool for organic chemists. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
The synthesis of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) involves the reaction of N-methylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) has been extensively studied for its potential applications in the field of organic chemistry. It has been used as a key intermediate in the synthesis of various compounds, including pyridine derivatives and β-lactams. Additionally, it has also been used as a coupling reagent in peptide synthesis.
properties
CAS RN |
122600-28-6 |
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Product Name |
2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) |
Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-chloro-1-(2-methyliminopiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H13ClN2O/c1-10-7-4-2-3-5-11(7)8(12)6-9/h2-6H2,1H3 |
InChI Key |
SXFBIBHSLWORTP-UHFFFAOYSA-N |
SMILES |
CN=C1CCCCN1C(=O)CCl |
Canonical SMILES |
CN=C1CCCCN1C(=O)CCl |
synonyms |
2-Piperidinimine, 1-(chloroacetyl)-N-methyl- (9CI) |
Origin of Product |
United States |
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